7-Tetradecenoic acid

CAS No.:

Cat. No.: VC1896000

Molecular Formula: C14H26O2

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H26O2 |

|---|---|

| Molecular Weight | 226.35 g/mol |

| IUPAC Name | (E)-tetradec-7-enoic acid |

| Standard InChI | InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h7-8H,2-6,9-13H2,1H3,(H,15,16)/b8-7+ |

| Standard InChI Key | ZVXDGKJSUPWREP-BQYQJAHWSA-N |

| Isomeric SMILES | CCCCCC/C=C/CCCCCC(=O)O |

| Canonical SMILES | CCCCCCC=CCCCCCC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

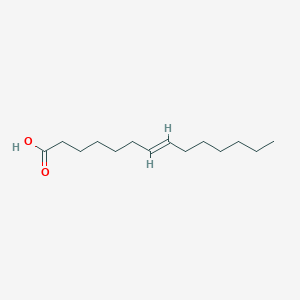

7-Tetradecenoic acid has the molecular formula C14H26O2 with a molecular weight of 226.35 g/mol . The molecule consists of a 14-carbon chain with a carboxylic acid group (-COOH) at one end and a double bond between the 7th and 8th carbon atoms. This positioning of the double bond distinguishes it from other monounsaturated fatty acids of similar chain length.

The structural characteristics can be represented through various chemical notations:

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | (Z)-tetradec-7-enoic acid |

| SMILES | CCCCCC/C=C\CCCCCC(=O)O |

| InChI | InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h7-8H,2-6,9-13H2,1H3,(H,15,16)/b8-7- |

| InChIKey | ZVXDGKJSUPWREP-FPLPWBNLSA-N |

Table 1: Chemical identifiers for (Z)-7-Tetradecenoic acid

Physical and Chemical Properties

7-Tetradecenoic acid exhibits physical and chemical properties typical of medium-length unsaturated fatty acids. It is a colorless to pale yellow compound at room temperature.

| Property | Value |

|---|---|

| Molecular Weight | 226.35 g/mol |

| Exact Mass | 226.193 |

| Physical State | Liquid at room temperature |

| Solubility | Practically insoluble in water; soluble in organic solvents |

| LogP | 4.5481 (indicating high lipophilicity) |

| Polar Surface Area (PSA) | 37.3 |

| CAS Number | 2430-95-7 (for Z-isomer) |

Table 2: Physical and chemical properties of 7-Tetradecenoic acid

The compound's hydrophobic nature, characterized by its high LogP value, reflects its lipid classification and explains its role in biological membranes . Like other fatty acids, it can form salts and esters, participating in a range of chemical reactions typical of carboxylic acids.

Isomers and Configurations

The double bond in 7-tetradecenoic acid can exist in either cis (Z) or trans (E) configuration, with the cis form being predominant in natural systems. The cis-configuration creates a "kink" in the hydrocarbon chain, affecting the compound's physical properties and biological function.

| Isomer | Description | Natural Occurrence |

|---|---|---|

| (Z)-7-Tetradecenoic acid | Cis configuration at the double bond | Predominant in biological systems |

| (E)-7-Tetradecenoic acid | Trans configuration at the double bond | Rare in nature |

Table 3: Isomeric forms of 7-Tetradecenoic acid

Occurrence in Nature

Microbial Sources

7-Tetradecenoic acid has been identified in several microbial species, where it contributes to membrane structure and function:

-

Escherichia coli K12: Research published in 1973 by Batchelor and Cronan documented the presence of cis-7-tetradecenoic acid in the envelope phospholipids of E. coli K12 . This early study was significant in establishing the compound's role in bacterial membrane composition.

-

Monascus purpureus: This filamentous fungus, known for producing various bioactive compounds including pigments and statins, has been reported to contain 7-tetradecenoic acid . The fungus is used in traditional Asian food production and has been studied for its potential medicinal properties.

-

Pyrococcus furiosus: This hyperthermophilic archaeon, which grows optimally at 100°C, has been found to contain 7Z-tetradecenoic acid . The presence of this fatty acid in extremophiles suggests potential roles in membrane adaptations to extreme environmental conditions.

The biosynthesis of 7-tetradecenoic acid in these organisms likely involves pathways similar to those for other unsaturated fatty acids, potentially including desaturase enzymes that introduce double bonds at specific positions in the carbon chain.

Other Natural Sources

Biological Significance

Role in Bacterial Membranes

The identification of cis-7-tetradecenoic acid in E. coli phospholipids points to its role in bacterial membrane structure and function . In gram-negative bacteria like E. coli, membrane phospholipids form a crucial part of the cell envelope, influencing:

-

Membrane fluidity and integrity

-

Permeability to various substances

-

Adaptation to environmental conditions

-

Support for membrane proteins and their functions

The presence of unsaturated fatty acids like 7-tetradecenoic acid increases membrane fluidity by disrupting the tight packing of fatty acid chains, which can be essential for proper membrane function, particularly at lower temperatures.

Analytical Methods for Detection and Quantification

The detection and quantification of 7-tetradecenoic acid typically employ techniques common to fatty acid analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the separation and identification of fatty acids based on their retention times and mass spectra. Early studies like that of Batchelor and Cronan likely utilized GC techniques for identification .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, particularly regarding the position and configuration of double bonds in fatty acids.

-

High-Performance Liquid Chromatography (HPLC): This technique can separate and quantify fatty acids, especially when derivatized to improve detection.

Modern analytical approaches often combine these techniques with advanced computational tools and databases, facilitating more precise identification and quantification of fatty acids in complex biological matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume